Zinc lactate hydrate

Description

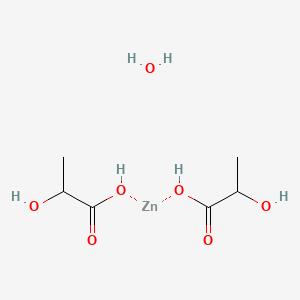

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14O7Zn |

|---|---|

Molecular Weight |

263.6 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;zinc;hydrate |

InChI |

InChI=1S/2C3H6O3.H2O.Zn/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);1H2; |

InChI Key |

WZJSROABYWQPAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc lactate hydrate is typically synthesized through the neutralization of lactic acid with a high-purity zinc source, such as zinc oxide or zinc acetate. The reaction can be represented as follows : [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ]

Industrial Production Methods: In industrial settings, the synthesis involves the complete neutralization of lactic acid with zinc oxide, followed by crystallization to obtain this compound . The reaction is usually carried out in an aqueous medium to ensure high solubility and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc lactate hydrate primarily undergoes substitution reactions. It can react with other acids or bases to form different zinc salts or lactate derivatives.

Common Reagents and Conditions:

Acids: Reacts with strong acids like hydrochloric acid to form zinc chloride and lactic acid.

Bases: Reacts with strong bases like sodium hydroxide to form sodium lactate and zinc hydroxide.

Major Products Formed:

Zinc chloride and lactic acid: when reacted with hydrochloric acid.

Sodium lactate and zinc hydroxide: when reacted with sodium hydroxide.

Scientific Research Applications

Applications in Oral Health

Zinc lactate hydrate is widely used in dental care products due to its antimicrobial properties and ability to inhibit plaque formation.

Key Functions:

- Antimicrobial Action: Zinc ions exhibit bacteriostatic effects that help reduce oral bacteria associated with dental plaque and gingivitis .

- Anti-Tartar Effect: The positively charged zinc ions inhibit the growth of tartar crystals .

- Malodor Control: Zinc lactate can neutralize volatile sulfur compounds produced by oral bacteria, thus reducing halitosis .

Case Study: Efficacy in Mouthwash

A study involving 60 volunteers demonstrated that using a mouthwash containing zinc lactate significantly reduced intra-oral halitosis. The combination of mouthwash and tongue scraping resulted in a notable decrease in volatile sulfur compounds, confirming the effectiveness of zinc lactate in oral hygiene .

Nutritional Applications

This compound is also utilized as a dietary supplement due to its superior bioavailability compared to inorganic zinc sources.

Benefits:

- Enhanced Absorption: Organic zinc salts like zinc lactate are preferred for their physiological compatibility and better absorption rates .

- Antioxidant Properties: Research indicates that zinc lactate can improve antioxidant capacity in intestinal cells, promoting overall gut health .

Case Study: Impact on Gut Health

In a study involving porcine epithelial cells, zinc lactate was shown to promote cell proliferation and inhibit apoptosis while enhancing the expression of antioxidant enzymes. This suggests potential benefits for gut health and oxidative stress management .

Cosmetic Applications

This compound is increasingly included in cosmetic formulations due to its skin benefits.

Functions:

- Skin Conditioning Agent: It helps improve skin texture and hydration.

- Antimicrobial Properties: Its ability to inhibit microbial growth makes it suitable for formulations aimed at acne treatment and skin care products .

Summary Table of Applications

Mechanism of Action

Zinc lactate hydrate exerts its effects through several mechanisms:

Antimicrobial Action:

- The zinc ion (Zn²⁺) inhibits the growth of bacteria by disrupting their cell membrane integrity and interfering with their metabolic processes .

Nutrient Supplement:

- Zinc is essential for various enzymatic functions and plays a crucial role in immune response, protein synthesis, and DNA synthesis .

Antioxidant Properties:

Comparison with Similar Compounds

Zinc Acetate Hydrate

- Zinc Content : ~29.8% (calculated from molecular formula Zn(CH₃COO)₂·2H₂O), higher than zinc lactate hydrate .

- Solubility : Highly water-soluble, classified as a readily absorbable form .

- Applications : Used clinically to address zinc deficiency, particularly in hemodialysis patients. A 50 mg/day dose significantly elevates serum zinc levels but reduces serum copper, necessitating monitoring .

Zinc Gluconate

- Zinc Content : ~14.3% (lower due to the larger gluconate ligand).

- Solubility : Highly water-soluble, similar to acetate .

- Applications : Common in lozenges and dietary supplements. Its mild taste and solubility make it ideal for oral delivery, though its lower zinc content requires higher doses for efficacy.

- Key Difference : this compound offers superior zinc content (22–24.5%) and is preferred in taste-sensitive applications like food and oral care .

Zinc Sulfate

Zinc Oxide

Polaprezinc

- Zinc Content: ~34 mg/dose (as a zinc-L-carnosine complex), lower than this compound .

- Applications : Used for gastrointestinal health; slower release minimizes copper depletion but requires prolonged use for efficacy.

- Key Difference : this compound provides faster zinc elevation, though polaprezinc is better tolerated in patients prone to copper deficiency .

Comparative Data Table

| Compound | Zinc Content (%) | Solubility (g/L) | Bioavailability | Common Uses | Key Limitations |

|---|---|---|---|---|---|

| This compound | 22–24.5 | 55 | High | Oral care, food fortification | Not pharmacopeial |

| Zinc Acetate Hydrate | ~29.8 | >100 | High | Medical supplements | Copper depletion |

| Zinc Gluconate | ~14.3 | >100 | Moderate | Lozenges, supplements | Low zinc density |

| Zinc Sulfate | ~22 | 580 | High | Agriculture, supplements | GI irritation |

| Zinc Oxide | ~80 | Insoluble | Low | Topical products | Poor systemic absorption |

| Polaprezinc | ~34 mg/dose | Moderate | Moderate | GI health | Slow zinc release |

Biological Activity

Zinc lactate hydrate (ZnLA) is a compound formed from the combination of zinc and lactic acid, recognized for its biological activity and potential health benefits. This article delves into the various aspects of ZnLA's biological activity, including its effects on cellular mechanisms, antioxidant properties, and applications in oral hygiene and animal health.

Zinc lactate is a zinc salt of lactic acid, which enhances its solubility and bioavailability compared to other zinc compounds. It exhibits several biological activities attributed to both zinc ions and lactate. The primary mechanisms through which ZnLA exerts its effects include:

- Antioxidant Activity : ZnLA has been shown to enhance the antioxidant capacity in cells by modulating various pathways, particularly the AMPK-Nrf2 signaling pathway. This pathway is crucial for regulating oxidative stress responses in cells, promoting cell survival under stress conditions .

- Cell Proliferation : Studies indicate that ZnLA promotes cell proliferation while inhibiting apoptosis in intestinal porcine epithelial cells (IPEC-J2). It increases the expression of genes associated with zinc transport and antioxidant enzyme activity, such as CuZnSOD and Gpx1 .

- Inflammation Modulation : ZnLA reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated during oxidative stress conditions .

Table 1: Summary of Key Findings on this compound

Case Studies

-

Intestinal Oxidative Stress in Piglets :

A study demonstrated that dietary supplementation with ZnLA significantly improved growth performance and reduced diarrhea in piglets under oxidative stress induced by paraquat (PQ). The treatment enhanced intestinal tight junction integrity and modulated gut microbiota composition favorably . -

Oral Hygiene Efficacy :

In a clinical trial involving 60 participants, the use of a zinc lactate mouthwash combined with tongue scraping was found to significantly reduce halitosis compared to brushing alone. Measurements indicated lower volatile sulfur compound levels, suggesting effective microbial inhibition .

Nutritional Supplement

ZnLA is increasingly being considered as a nutritional supplement in animal feed due to its beneficial effects on growth performance and gut health. Its ability to enhance zinc absorption and transport makes it a valuable alternative to traditional zinc sources like zinc sulfate .

Oral Health Products

The antimicrobial properties of ZnLA make it an attractive ingredient for oral care products. Its efficacy against volatile sulfur compounds positions it as a key component in mouthwashes aimed at reducing bad breath .

Q & A

Q. What are the standard methods for synthesizing zinc lactate hydrate, and how is purity confirmed?

this compound is synthesized via micellar reactions (e.g., zinc acetate with hydrogen peroxide in reverse micellar solutions) or direct lactic acid neutralization with zinc salts. Purity is confirmed using powder X-ray diffraction (XRD) to verify crystal structure (e.g., space group P212121, lattice parameters a = 6.0196 Å, b = 11.9068 Å, c = 14.3878 Å) and thermogravimetric analysis (TGA) to quantify hydration states. High-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) ensures absence of unreacted precursors .

Q. How can researchers assess solubility and stability of this compound under physiological conditions?

Prepare solutions in simulated buffers (e.g., pH 5.5 salivary buffer with 1.95 mM K₂HPO₄, 16 mM KCl, 14.5 mM NaCl) to mimic biological environments. Measure solubility via gravimetric analysis or spectrophotometry. Stability is tested under varying pH (3.0–7.4) and temperature (25–37°C) using accelerated degradation studies monitored by HPLC .

Q. What analytical methods quantify zinc content in this compound?

Atomic absorption spectroscopy (AAS) or ICP-MS provides precise quantification. Titration with EDTA (ethylenediaminetetraacetic acid) is a cost-effective alternative. Ensure sample digestion in nitric acid to release bound zinc ions. Reported zinc content ranges 22–24.5% (w/w), validated against certified reference materials .

Q. What challenges arise due to the absence of this compound in pharmacopeial monographs?

Researchers must develop in-house validation protocols for identity, purity, and potency. Cross-validate methods (e.g., XRD, elemental analysis, FTIR) against peer-reviewed studies. Document batch-specific parameters like granulation size (e.g., <800 µm) and moisture content (<3%) to ensure reproducibility .

Q. How to ensure batch consistency in research-grade this compound?

Implement multi-parameter quality control: XRD for crystal structure, AAS/ICP-MS for zinc content, and Karl Fischer titration for moisture. Compare against specifications such as molecular weight (279.58 g/mol), density (800–1250 kg/m³), and solubility (55 g/L in water) .

Advanced Research Questions

Q. How do crystal structure and hydration state influence this compound’s bioavailability?

The dihydrate form ([Zn(lact)₂(H₂O)₂]) enhances solubility and ion release in physiological matrices. Single-crystal XRD reveals octahedral coordination of zinc, facilitating ligand exchange in biological systems. Hydration loss (studied via TGA) impacts dissolution kinetics; retained water molecules stabilize the lattice under storage .

Q. What mechanisms underlie this compound’s antimicrobial effects in oral care applications?

Zinc ions disrupt bacterial membrane integrity and inhibit enzymes (e.g., lactate dehydrogenase) via competitive binding. In vitro assays (e.g., biofilm inhibition on Streptococcus mutans) at 3.6–7.2 mM concentrations show dose-dependent effects. Scanning electron microscopy (SEM) visualizes structural damage to microbial biofilms .

Q. How can in vivo studies evaluate this compound’s impact on intestinal morphology and systemic absorption?

Use rodent models with controlled diets (e.g., zinc-deficient diets supplemented with 50–200 mg/kg this compound). Measure serum zinc levels via AAS, jejunal villus height via histology, and tight junction proteins (e.g., ZO-1) via immunohistochemistry. Adhere to ethical guidelines (e.g., GB/T 35892–2018 for animal welfare) .

Q. How to resolve contradictions in reported solubility data across studies?

Discrepancies arise from pH, ionic strength, and temperature variations. Standardize testing conditions (e.g., 25°C, pH 5.5 buffer) and report detailed methodologies. Compare data against thermodynamic models (e.g., UNIFAC) to predict solubility limits under non-standard conditions .

Q. What advanced techniques study interactions between this compound and biological macromolecules?

Isothermal titration calorimetry (ITC) quantifies binding affinities with proteins (e.g., albumin). Synchrotron-based X-ray absorption spectroscopy (XAS) probes zinc coordination environments in simulated physiological fluids. Molecular dynamics simulations predict ligand-exchange pathways in aqueous matrices .

Methodological Notes

- XRD Analysis : Use Rietveld refinement for phase quantification in mixtures (e.g., ZnO₂ nanoparticles co-existing with this compound) .

- Bioavailability Testing : Combine in vitro dissolution (USP Apparatus II) with in vivo pharmacokinetics to correlate dissolution rates with systemic absorption .

- Antimicrobial Assays : Include positive controls (e.g., zinc gluconate) and negative controls (lactate-free buffers) to isolate zinc-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.